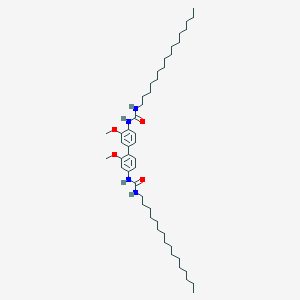
1,1'-(2,3'-Dimethoxybiphenyl-4,4'-diyl)bis(3-hexadecylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and hexadecylurea moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Hexadecylurea Moieties: The final step involves the reaction of the biphenyl derivative with hexadecyl isocyanate to form the hexadecylurea groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The hexadecylurea moieties can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) involves its interaction with molecular targets such as cell membranes or proteins. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethoxybiphenyl: A simpler biphenyl derivative with methoxy groups.
4,4’-Dimethoxybiphenyl: Another biphenyl derivative with methoxy groups at different positions.
Hexadecylurea: A simpler urea derivative with a long alkyl chain.
Propiedades
Número CAS |
6312-97-6 |
|---|---|
Fórmula molecular |
C48H82N4O4 |
Peso molecular |
779.2 g/mol |
Nombre IUPAC |
1-hexadecyl-3-[4-[4-(hexadecylcarbamoylamino)-2-methoxyphenyl]-2-methoxyphenyl]urea |
InChI |
InChI=1S/C48H82N4O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-49-47(53)51-42-34-35-43(45(40-42)55-3)41-33-36-44(46(39-41)56-4)52-48(54)50-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-36,39-40H,5-32,37-38H2,1-4H3,(H2,49,51,53)(H2,50,52,54) |
Clave InChI |
GQQMZEBXMAXVON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)C2=CC(=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


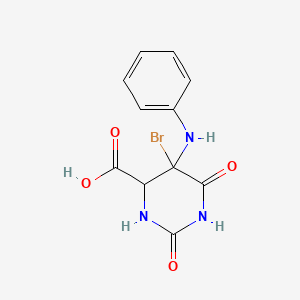
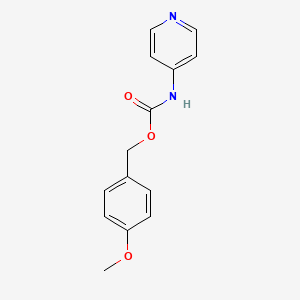

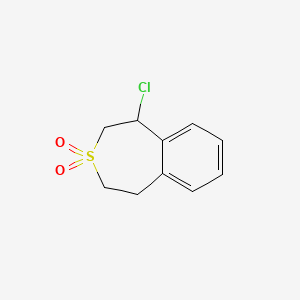
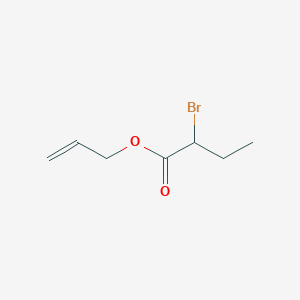
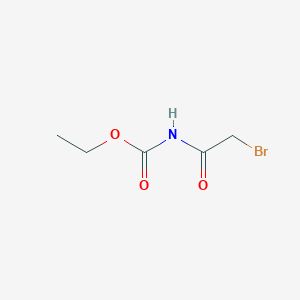
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
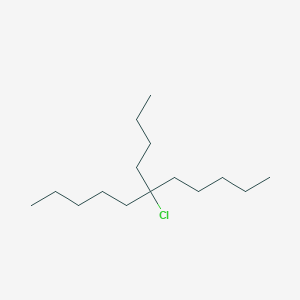
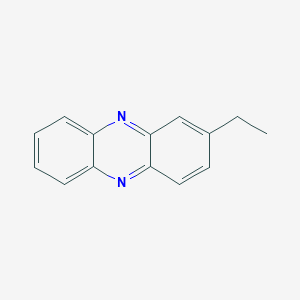
![1-Methyl-2-[[[2-methyl-5-(2,4,4,6,6-pentamethylheptan-2-yl)phenyl]methyltetrasulfanyl]methyl]-4-(2,4,4,6,6-pentamethylheptan-2-yl)benzene](/img/structure/B14734122.png)
![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
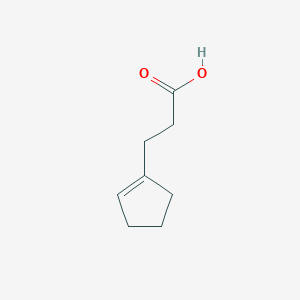
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)

